{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid
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Overview
Description
{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and an acetic acid moiety. The thiazole ring, known for its aromaticity and reactivity, is a significant component in many biologically active molecules
Scientific Research Applications
{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
- This compound’s primary targets are not explicitly mentioned in the available literature. However, thiazoles, the class of compounds to which it belongs, exhibit diverse biological activities. For instance, they act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs with fewer side effects .
Target of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-8-12(19-9(2)14-8)13(18)15-5-3-10(4-6-15)7-11(16)17/h10H,3-7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGNOLJDISZDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170382 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[(2,4-dimethyl-5-thiazolyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-31-8 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[(2,4-dimethyl-5-thiazolyl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[(2,4-dimethyl-5-thiazolyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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